
2-(1-Adamantyl)isoquinolin-2-ium
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Overview
Description
2-(1-Adamantyl)isoquinolin-2-ium is a compound that combines the structural features of adamantane and isoquinoline Adamantane is a polycyclic cage molecule known for its high symmetry and stability, while isoquinoline is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)isoquinolin-2-ium typically involves the following steps:
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Formation of Adamantyl Derivatives: : The initial step involves the preparation of adamantyl derivatives. This can be achieved through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
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Cyclization Reactions: : The next step involves cyclization reactions to form the isoquinoline ring. This can be done using methods such as the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde .
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Quaternization: : The final step involves the quaternization of the isoquinoline nitrogen to form the isoquinolin-2-ium ion. This can be achieved using alkylating agents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)isoquinolin-2-ium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are common derivatives of isoquinolines.
Reduction: Reduction reactions can be used to modify the adamantyl group or the isoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Alkylating Agents: Common alkylating agents include methyl iodide and ethyl bromide.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Isoquinolines: Formed through substitution reactions.
Scientific Research Applications
2-(1-Adamantyl)isoquinolin-2-ium has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)isoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as 1-aminoadamantane and 1,3-dehydroadamantane share structural similarities with 2-(1-Adamantyl)isoquinolin-2-ium.
Isoquinoline Derivatives: Compounds such as quinoline and other substituted isoquinolines share structural similarities with this compound.
Uniqueness
This compound is unique due to its combination of the adamantyl and isoquinoline structures. This fusion results in a compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Q & A
Q. What are the common synthetic routes for preparing 2-(1-Adamantyl)isoquinolin-2-ium derivatives, and how do reaction conditions impact yield?
Basic Research Focus
The synthesis of adamantyl-containing isoquinolinium derivatives typically involves:
- Adamantylation of phenolic or heterocyclic substrates : For example, 2-(1-Adamantyl)phenol derivatives are synthesized via adamantylation of cresol using 1-adamantanol under ion-exchange resin catalysis (e.g., Amberlyst) .
- Condensation reactions : Reaction of adamantane carboxylic acid derivatives with aromatic diamines (e.g., o-phenylenediamine) in POCl₃ at reflux, yielding high-purity products (e.g., 93% yield for 2-(1-adamantyl)-1H-benzimidazole) .
- Nucleophilic substitution : Alkylation of intermediates with alkyl halides in DMF under basic conditions (e.g., KOH) to introduce functional groups .
Methodological Considerations :
- Catalyst choice : Acidic resins or POCl₃ enhance electrophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) improve solubility of adamantane precursors .
- Temperature control : Reflux conditions (100–120°C) are critical for activating adamantane derivatives in condensation reactions .
Q. How can researchers confirm the structural integrity of this compound compounds?
Advanced Analytical Techniques :
- X-ray crystallography : Resolves adamantyl geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in 2-(1-Adamantyl)-4-bromoanisole) . Parameters include unit cell dimensions (e.g., monoclinic P21) and bond angles (C–C–C: 106.6–111.6°) .
- Multinuclear NMR :
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ in oxalamide derivatives) .
Data Cross-Validation :
- Compare experimental results with computational models (e.g., Cambridge Structural Database) .
- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What are the key considerations in designing experiments to study the biological activity of adamantyl-isoquinolinium derivatives?
Advanced Research Focus
- Structure-activity relationship (SAR) studies :
Methodological Approaches :
- In vitro assays : Evaluate antiviral/antimicrobial activity using cell-based models (e.g., MIC assays for benzimidazole derivatives) .
- Enantioselective synthesis : Use chiral catalysts (e.g., adamantyl-substituted chromium(III) complexes) to study stereochemical effects on bioactivity .
Q. How do reaction conditions influence the yield and purity of this compound synthesis?
Data-Driven Optimization :
- Acid concentration : Nitration of adamantyl-benzimidazole derivatives requires precise HNO₃/H₂SO₄ ratios (1:28) to avoid side reactions .
- Hydrogenation pressure : Reduction of nitro groups (e.g., to amines) using H₂ at 3–5 atm with Raney Ni achieves >85% yield .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) isolates products with >95% purity .
Contradiction Analysis :
- Conflicting yields : POCl₃-mediated synthesis yields 93% , while ion-exchange methods yield 66–87% . Differences arise from solvent polarity and catalyst efficiency.
Q. What analytical techniques resolve contradictions in spectral data of adamantyl-isoquinolinium compounds?
Advanced Troubleshooting :
- Overlapping NMR signals : Use DEPT-135 or 2D-COSY to distinguish adamantyl and aromatic protons .
- Crystallographic ambiguity : Refine X-ray data with software (e.g., SHELXL) and validate via R-factor convergence (R<0.05) .
- Mass spectral anomalies : Compare isotopic patterns with theoretical simulations (e.g., M+1 peaks for Cl-containing derivatives) .
Case Study :
- In 2-(1-Adamantyl)-4-bromoanisole, intramolecular C–H⋯O interactions were confirmed via X-ray, resolving initial IR misinterpretations .
Properties
IUPAC Name |
2-(1-adamantyl)isoquinolin-2-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,13-16H,7-12H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSIWPDKDEACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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